molecular formula C9H9N3O3 B1384559 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid CAS No. 1375474-42-2

1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Cat. No. B1384559
M. Wt: 207.19 g/mol
InChI Key: VEXHUHPEINMORW-UHFFFAOYSA-N
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Description

“1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid” is a chemical compound with the CAS Number: 1375474-42-2 . It has a molecular weight of 207.19 and its molecular formula is C9H9N3O3 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 1,3-dimethyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid . The InChI code is 1S/C9H9N3O3/c1-4-7-6(13)3-5(9(14)15)10-8(7)12(2)11-4/h3H,1-2H3,(H,10,13)(H,14,15) .

Scientific Research Applications

Structure and Vibrational Spectra Studies

  • Vibrational Spectra Analysis : The compound has been studied for its structure and vibrational spectra. For instance, investigations on similar pyrazolopyridine derivatives have utilized techniques like FT-IR and FT-Raman spectroscopy to analyze their structural properties and vibrational spectra (Bahgat, Jasem, & El‐Emary, 2009).

Synthesis and Derivative Formation

  • Novel Synthesis Methods : Research has focused on developing novel methods for synthesizing derivatives of pyrazolopyridines. For example, certain conditions have been identified that facilitate the synthesis of these compounds efficiently (Romo, Insuasty, Quiroga, & Abonía, 2021).
  • Development of Polyheterocyclic Systems : Research has also explored the use of pyrazolopyridine as a precursor for constructing new polyheterocyclic systems, expanding the range of potentially bioactive compounds (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Biomedical Research

  • Antibacterial Properties : Pyrazolopyridine derivatives have shown potential antibacterial properties, making them candidates for further medicinal chemistry research (Maqbool et al., 2014).
  • Biomedical Applications Overview : A comprehensive review of pyrazolopyridines, including their synthesis and biomedical applications, offers insights into the broad potential of these compounds in the medical field (Donaire-Arias et al., 2022).

Crystallography and Material Science

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1,3-dimethyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-4-7-6(13)3-5(9(14)15)10-8(7)12(2)11-4/h3H,1-2H3,(H,10,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXHUHPEINMORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)C=C(N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
Reactant of Route 2
1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
Reactant of Route 3
1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
Reactant of Route 4
1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
Reactant of Route 5
1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
Reactant of Route 6
1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

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